Introduction: A Key Scaffold in Modern Medicinal Chemistry
Introduction: A Key Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to cis-3-(Boc-amino)-5-methylpiperidine: Properties, Synthesis, and Applications
cis-3-(tert-Butoxycarbonylamino)-5-methylpiperidine is a chiral, saturated heterocyclic compound that has emerged as a synthetic building block of significant interest for the pharmaceutical and life sciences industries. As a derivative of piperidine, a scaffold present in numerous approved drugs, it provides a robust three-dimensional framework for molecular design.[1][2] The strategic placement of a Boc-protected amine at the C3 position and a methyl group at the C5 position, specifically in a cis relative stereochemistry, creates a unique spatial arrangement of functional groups.
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, a representative synthetic pathway, key applications, and essential safety protocols for cis-3-(Boc-amino)-5-methylpiperidine. The core value of this scaffold lies in its function as a bioisostere or mimetic for conserved structural motifs in nature, most notably the 2-deoxystreptamine (2-DOS) core of aminoglycoside antibiotics.[3] This capability allows for the rational design of novel therapeutics that can interact with challenging biological targets, such as ribosomal RNA (rRNA), offering a pathway to new classes of antibacterial agents and other therapeutics.[3]
Physicochemical and Spectroscopic Properties
The fundamental properties of cis-3-(Boc-amino)-5-methylpiperidine are critical for its use in synthesis and analysis. While properties can vary slightly between specific enantiomers, the data below are representative of the general scaffold.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [4] |
| Molecular Weight | 214.31 g/mol | [4] |
| Common Synonyms | tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate | [4] |
| CAS Number | 951163-61-4 (for 3S,5S isomer) | [4] |
| Appearance | Typically a solid at room temperature | [5] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Methanol (MeOH), and Ethyl Acetate (EtOAc). |
Anticipated Spectroscopic Profile
Detailed characterization is essential for confirming the structure and purity of the molecule. Based on its structure and data from analogous compounds, the following spectral features are expected:
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¹H NMR: The spectrum will feature a characteristic singlet for the nine protons of the tert-butyl group of the Boc protector at approximately 1.4 ppm. The protons on the piperidine ring will appear as a series of complex multiplets between 1.5 and 3.5 ppm. The methyl group protons will present as a doublet around 0.9 ppm. The N-H proton of the carbamate will appear as a broad signal, the chemical shift of which is solvent-dependent.
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¹³C NMR: The carbon spectrum will show a signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 155 ppm. The nine equivalent methyl carbons of the tert-butyl group will produce a strong signal near 28 ppm. The carbons of the piperidine ring and the C5-methyl group will appear in the aliphatic region (approx. 20-55 ppm).
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IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbamate carbonyl (C=O) stretching vibration, typically found in the range of 1680-1710 cm⁻¹.[6] A broad absorption corresponding to the N-H stretch will be visible around 3300-3400 cm⁻¹.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show a prominent ion for [M+H]⁺ (protonated molecule) at m/z 215.17.
Synthesis and Stereochemical Control
The synthesis of cis-3-(Boc-amino)-5-methylpiperidine presents a significant stereochemical challenge: the controlled formation of two stereocenters (C3 and C5) in a cis relationship. Various strategies have been developed, often relying on stereocontrolled hydrogenation of a substituted pyridine precursor or cyclization of a chiral acyclic precursor.
Representative Synthetic Workflow
A robust method for establishing the cis stereochemistry involves the catalytic hydrogenation of a suitably substituted pyridine ring. This approach leverages the directing effects of substituents and catalyst coordination to achieve facial selectivity during the reduction. The workflow below illustrates a conceptual pathway adapted from the synthesis of related cis-3,5-disubstituted piperidines.[3]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. tuodaindus.com [tuodaindus.com]
- 3. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (3S,5S)-3-(Boc-amino)-5-Methylpiperidine - SRIRAMCHEM [sriramchem.com]
- 5. 3-(Boc-amino)piperidine 97 172603-05-3 [sigmaaldrich.com]
- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
